N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a thioether linkage and an acetamide moiety. Its structure comprises a 4-chlorophenyl-substituted pyrazolo[3,4-d]pyrimidine core connected via a sulfur atom to an N-(3-chloro-4-methylphenyl)acetamide group. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5OS/c1-12-2-5-14(8-17(12)22)26-18(28)10-29-20-16-9-25-27(19(16)23-11-24-20)15-6-3-13(21)4-7-15/h2-9,11H,10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDBZOWBRQNWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C19H17Cl2N5OS
- Molecular Weight : 423.39 g/mol
This compound incorporates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. The thioacetamide group enhances its interaction with target proteins, facilitating greater efficacy in inhibiting tumor growth.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.46 | Inhibition of Aurora-A kinase |
| HCT116 | 0.39 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest at G1 phase |
The compound exhibits significant cytotoxic effects on MCF7 and HCT116 cell lines, indicating its potential as a therapeutic agent in breast and colorectal cancers respectively .
Inhibition of Kinases
Inhibition studies reveal that the compound effectively targets Aurora-A kinase, with an IC50 value of 0.16 µM, showcasing its potency in disrupting cancer cell signaling pathways that promote proliferation and survival .
Case Studies
-
Study on MCF7 Cell Line :
- Researchers evaluated the effects of the compound on the MCF7 cell line and observed a reduction in cell viability by 80% at a concentration of 0.46 µM after 48 hours of treatment. The study concluded that the compound's mechanism involves apoptosis induction through mitochondrial pathways.
-
HCT116 Cell Line Analysis :
- In another study involving HCT116 cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, leading to reduced proliferation rates. The IC50 value was determined to be 0.39 µM, indicating high efficacy.
Additional Biological Activities
Besides anticancer properties, preliminary investigations suggest potential anti-inflammatory effects of this compound. The compound was tested against various inflammatory markers in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidine derivatives with varying substituents demonstrate distinct physicochemical and synthetic properties:
Key Observations :
- Alkyl Chain Length : Longer alkyl substituents (e.g., ethyl, propyl) correlate with reduced melting points (193–195°C to 154–156°C), likely due to decreased crystallinity .
- Chloro Substitution : Dual chloro groups (e.g., 4-chlorophenyl and chloroethyl) enhance molecular rigidity, as seen in higher melting points (202–203°C) .
- Thioether vs. Amine Linkage : The target compound’s thioether group may improve metabolic stability compared to amine-linked analogs, though direct stability data are lacking .
Heterocyclic Core Modifications
Replacement of the pyrazolo[3,4-d]pyrimidine core with other heterocycles significantly alters properties:
Key Observations :
- Thieno[3,2-d]pyrimidine Core: The sulfur atom in the thieno core (similar to the target’s thioether) may enhance π-stacking interactions but reduce solubility compared to pyrazolo cores .
- Chromen-4-one Fused Systems: Fluorinated chromenone derivatives exhibit higher melting points (102–105°C) due to increased planarity and intermolecular interactions .
Acetamide Group Variations
The N-arylacetamide moiety influences solubility and target binding:
Key Observations :
- Electron-Withdrawing Groups : Nitro substituents (e.g., 4-nitrophenyl) may enhance binding to electron-deficient enzyme pockets but reduce solubility .
- Chlorinated Acetamides: The target’s 3-chloro-4-methylphenyl group likely improves lipophilicity and membrane permeability compared to non-halogenated analogs .
Q & A
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Challenges :
- Low yields in thioacetamide coupling steps due to steric hindrance.
- Purification difficulties from by-products (e.g., disulfide dimers).
- Solutions :
- Optimize microwave-assisted synthesis for faster kinetics .
- Use preparative HPLC with C18 columns for high-purity batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
